{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C9H9F4N It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic aromatic substitution reactions, where a suitable precursor such as {[2-fluoro-5-(trifluoromethyl)phenyl]methyl} chloride is reacted with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include nitroso, nitro, amine, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
- {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine
- {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine
Uniqueness
{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
958863-66-6 |
---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.